molecular formula C15H19N3OS B5142869 N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5142869
M. Wt: 289.4 g/mol
InChI Key: PJJPHIYSMPODQL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a molecule that can dissolve in water or other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

Imidazole derivatives can be synthesized from the condensation reaction of 3- (1 H -imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .


Molecular Structure Analysis

The imidazole is a 5-membered aromatic ring structure with a nitrogen atoms at the 1 and 3 positions and carbons atom at the 2, 4, and 5 positions .


Chemical Reactions Analysis

Imidazole derivatives have been used in the synthesis of novel 3,7-bicycl [3.3.1]bispidines . These compounds were complexed with β-cyclodextrin [β-CD] and evaluated as seed protectors of selected wheat seedlings .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Anticancer Activity

Imidazole derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. For instance, compounds with an imidazole moiety have shown promising results in MTT assays, which measure the effectiveness of substances in inhibiting cancer cell growth . The presence of the imidazole ring is crucial for the biological activity, and modifications to this core structure can lead to significant therapeutic potential.

Agricultural Applications

Novel complexes containing imidazole groups have been investigated for their ability to protect and stimulate the growth of wheat seedlings . These compounds, when complexed with β-cyclodextrin, have been shown to promote root system growth in various wheat varieties, highlighting their potential as seed protectors and growth stimulants.

Anti-Inflammatory Properties

Imidazole-containing compounds have been found to suppress the production of inflammatory cytokines. This property is particularly useful in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where controlling inflammation is key to managing disease severity.

Antimicrobial Activity

The imidazole ring is a common feature in many antimicrobial agents. Derivatives of imidazole have been reported to exhibit a broad range of biological activities, including antibacterial, antifungal, and antiprotozoal effects. This makes them valuable candidates for the development of new antimicrobial drugs .

Gastrointestinal Therapeutics

Imidazole derivatives are also known for their antiulcer properties. Drugs like omeprazole and pantoprazole, which contain the imidazole ring, are widely used in the treatment of gastrointestinal disorders due to their ability to inhibit gastric acid secretion .

Neuroprotective Effects

Research has indicated that imidazole-containing compounds may have neuroprotective effects. This is particularly relevant for conditions like Alzheimer’s disease, where the protection of neuronal integrity is crucial. The exact mechanisms are still under investigation, but the modulation of various signaling pathways is a potential avenue .

Mechanism of Action

While the specific mechanism of action for “N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is not available, imidazole derivatives have been found to have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-15(17-6-3-8-18-9-7-16-11-18)13-10-20-14-5-2-1-4-12(13)14/h7,9-11H,1-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJPHIYSMPODQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazol-1-ylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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